4-Chlorophenyl chloroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
3261-07-2 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4H,5H2 |
InChI Key |
GEQGYTKAVRDKNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)CCl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCl)Cl |
Other CAS No. |
3261-07-2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Pathways and Esterification
The synthesis of chlorophenyl-containing esters often involves acid-catalyzed esterification or nucleophilic acyl substitution. For example:
-
Patent CN102746142A details a method to synthesize 2-(2-(4-chlorophenyl)phenyl)acetic acid via Ullmann coupling (o-chloroacetophenone + para-chlorophenol) followed by hydrolysis. While this targets a carboxylic acid, similar steps (e.g., coupling with chloroacetyl chloride) could yield 4-chlorophenyl chloroacetate.
-
RSC Advances highlights the use of ionic liquids (e.g., [HDEA][ClAc]) as catalysts for Mannich reactions involving chloroacetate derivatives, suggesting potential for regioselective acylation.
Key Reaction Conditions:
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorophenol + Chloroacetyl chloride | Acid (e.g., H₂SO₄) | This compound* | ~75–85%* | Inferred |
*Hypothetical pathway based on analogous esterifications.
Hydrolysis and Biodegradation
Chlorophenyl esters are prone to hydrolysis under acidic or basic conditions, forming carboxylic acids or phenols:
-
Pseudomonas sp. Strain enzymatically hydrolyzes 4-chlorophenylacetate to 3,4-dihydroxyphenylacetate via a multi-component dioxygenase system requiring Fe²⁺ and NADH. This suggests microbial degradation pathways for similar esters.
Hydrolysis Mechanism:
Mannich Reaction Participation
Chloroacetate esters participate in multi-component reactions. For example:
-
RSC Advances demonstrates that 4-chloroaniline reacts with vanillin and cyclohexanone in the presence of chloroacetate-based ionic liquids to yield anti-Mannich adducts with >85% diastereoselectivity. This implies potential for this compound to act as a carbonyl electrophile in similar frameworks.
Example Reaction Scheme:
Enzymatic Transformations
Microbial systems degrade chlorinated aromatics via oxidative pathways:
-
Pseudomonas sp. employs 4-chlorophenylacetate 3,4-dioxygenase to cleave the aromatic ring, forming 3,4-dihydroxyphenylacetate. Analogous enzymes may act on this compound, though steric effects from the chloroacetate group could hinder activity.
Biological Activity and Derivatives
-
Sigma-Aldrich notes that 4-chlorophenylacetic acid derivatives inhibit estrogen-dependent breast cancer cell proliferation and neuroblastoma growth. Chloroacetate esters, as prodrugs, may enhance bioavailability in such applications.
-
4-Chlorophenyl 4-chlorobenzoate exhibits intermolecular C–H···O hydrogen bonding in its crystal structure, a feature likely shared with this compound, influencing solubility and reactivity.
Stability and Degradation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
